![molecular formula C21H19ClN4O3 B2780200 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207043-89-7](/img/structure/B2780200.png)
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Description
7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of quinazoline derivatives and has been studied for its various biological activities.
Scientific Research Applications
Antibacterial Activity
Quinazolinones have demonstrated antibacterial effects against various bacterial strains. Researchers have investigated their potential as novel antibiotics. The compound’s structure can be modified to improve its activity against specific pathogens. For instance, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial death. Further studies are needed to explore its mechanism of action and optimize its antibacterial properties .
Other Activities
Quinazoline derivatives have also shown promise in areas such as antifungal, antimalarial, and antipsychotic activities. Researchers are actively studying their mechanisms of action and optimizing their structures for specific therapeutic purposes.
properties
IUPAC Name |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-3-6-11-26-20(27)15-10-9-13(12-17(15)23-21(26)28)19-24-18(25-29-19)14-7-4-5-8-16(14)22/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGUSJVMCXVWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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